molecular formula C14H31NO2SSi B1511302 (S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide CAS No. 926660-07-3

(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide

Cat. No.: B1511302
CAS No.: 926660-07-3
M. Wt: 305.55 g/mol
InChI Key: LYWXLNZTROQRSS-SGTLLEGYSA-N
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Description

This compound is a chiral sulfinamide derivative featuring a tert-butyldimethylsilyl (TBS) protecting group and a but-3-en-2-yl substituent. Sulfinamides are widely utilized in asymmetric synthesis as chiral auxiliaries or ligands due to their ability to induce stereoselectivity . The TBS group enhances steric bulk and protects hydroxyl intermediates during multi-step syntheses.

Properties

IUPAC Name

(S)-N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWXLNZTROQRSS-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C=C)N[S@@](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744455
Record name N-[(2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}but-3-en-2-yl]-2-methylpropane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926660-07-3
Record name N-[(2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}but-3-en-2-yl]-2-methylpropane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide, with the CAS number 926660-07-3, is a sulfinamide compound notable for its potential biological activities. The molecular formula is C14H31NO2SSiC_{14}H_{31}NO_2SSi and it has a molecular weight of 305.55 g/mol . This compound is of particular interest in medicinal chemistry due to its structural features that may influence biological interactions.

Table 1: Antimicrobial Activity of Sulfinamides

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli< 1 μg/mL
Compound BK. pneumoniae< 0.25 μg/mL
(S)-N...Potentially similarTBD

The mechanism by which sulfinamides exert their antibacterial effects typically involves inhibition of bacterial enzymes involved in cell wall synthesis or disruption of metabolic pathways. This inhibition can lead to cell lysis and death, particularly in bacteria that are dependent on these pathways for growth and replication.

Case Studies and Research Findings

  • Study on Structural Analogues : Research has indicated that modifications to the sulfinamide structure can significantly impact biological activity. For instance, changes in the side chains or the presence of silyl groups can enhance solubility and bioavailability, which are crucial for therapeutic efficacy .
  • Inhibition Studies : In vitro studies have shown that certain sulfinamide derivatives can inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This suggests that (S)-N... may also possess similar inhibitory capabilities, making it a candidate for further investigation in combination therapies against resistant bacterial strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (S)-N... is essential for evaluating its potential as a therapeutic agent. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles for this specific compound are still needed.

Table 2: Pharmacokinetic Properties of Sulfinamides

PropertyValue
AbsorptionHigh
BioavailabilityTBD
MetabolismHepatic
ExcretionRenal

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H31NO2SSiC_{14}H_{31}NO_2SSi. Its structure features a sulfinamide functional group, which is known for its reactivity and utility in organic transformations. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for hydroxyl functionalities, enhancing the compound's stability during synthesis.

Organic Synthesis Applications

1.1. Protecting Group in Synthesis

The TBDMS group is widely utilized in organic synthesis as a protecting group for alcohols. It provides stability under basic conditions while allowing for selective deprotection under acidic conditions. This enables chemists to manipulate complex molecules without undesired reactions occurring at alcohol sites .

1.2. Synthesis of Bioactive Compounds

(S)-N-((S)-1-((tert-butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide has been employed as an intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. For instance, it plays a role in the synthesis of specific pyrazole derivatives that exhibit anti-inflammatory properties .

Medicinal Chemistry Applications

2.1. Anticancer Research

Recent studies have highlighted the potential of sulfinamide derivatives in anticancer therapies. The unique structural features of this compound allow for modifications that can enhance cytotoxicity against cancer cells. Researchers are exploring its efficacy against various cancer lines, focusing on optimizing its structure to improve selectivity and reduce side effects .

Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound could be synthesized to create potent inhibitors of cancer cell proliferation, showcasing the versatility of sulfinamides in drug design .

2.2. Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Its derivatives have been tested against a range of bacterial strains, revealing significant antibacterial activity, particularly against Gram-positive bacteria. This opens avenues for developing new antibiotics based on its structure .

Material Science Applications

3.1. Polymer Chemistry

In polymer science, this compound is used in the synthesis of functionalized polymers. The TBDMS group allows for controlled polymerization processes, leading to materials with tailored properties suitable for various applications, including coatings and adhesives .

Data Table: Comparison of Polymer Properties

Polymer TypeFunctional GroupApplication Area
TBDMS-functionalizedSulfinamideCoatings
TBDMS-functionalizedAlcoholAdhesives

Comparison with Similar Compounds

Structural Analog: N-((S)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

Key Differences :

  • Substituent : The pyridin-3-yl group with a 6-ethoxy moiety replaces the but-3-en-2-yl group.
  • Molecular Weight : The analog has a higher molecular weight (400.7 g/mol) due to the pyridine ring and ethoxy group .

Bromopyridine-Containing Sulfinamides

Examples :

  • (S)-N-((3,5-dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide
  • (S)-N-((S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide

Comparison :

  • Substituents : Bromine atoms and fluorophenyl groups enhance electrophilicity, making these analogs suitable for cross-coupling reactions.
  • Synthesis : CuSO4 is used as a catalyst in DCM , while DMF and low-temperature conditions (-78°C) are employed for more complex derivatives .
  • Applications : Bromine substituents enable further functionalization (e.g., Suzuki-Miyaura coupling), unlike the alkenyl or ethoxypyridinyl groups in the target and its analog.

Benzamide and Triazole Derivatives

Examples :

  • (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide
  • (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide

Comparison :

  • Backbone Complexity : These compounds feature extended peptide-like backbones and triazole rings, diverging from the simpler sulfinamide-TBS structure.
  • Synthesis : CuI and Na ascorbate catalyze "click chemistry" for triazole formation , contrasting with the TBS-protected sulfinamides’ reliance on SN2 or condensation reactions.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Synthesis Highlights
Target: (S)-N-((S)-1-((TBS)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide C₁₄H₂₉NO₂SSi ~325.5 (estimated) But-3-en-2-yl N/A Likely involves TBS protection
Analog C₁₉H₃₆N₂O₃SSi 400.7 6-ethoxypyridin-3-yl ≥95% Multi-step, discontinued
Dibromopyridine Derivative C₉H₁₀Br₂N₂OS 365.0 3,5-dibromopyridin-2-yl N/A CuSO4 catalysis in DCM
Triazole-Benzamide C₃₄H₃₆N₈O₃ 628.8 Triazole, dibenzylamino 50% yield CuI/Na ascorbate, "click chemistry"

Research Findings and Implications

  • Steric and Electronic Effects : The TBS group universally enhances steric hindrance, but substituents like pyridine or bromine dictate reactivity. Alkenyl groups (target compound) may offer versatility in cycloaddition or oxidation reactions.
  • Applications : Brominated analogs are preferable for further functionalization, while the target compound’s alkenyl group could be optimized for asymmetric catalysis or medicinal chemistry.

Preparation Methods

Preparation of Sulfinimine Intermediate

  • The key intermediate sulfinimine is synthesized by condensation of an aldehyde with (S)-2-methylpropane-2-sulfinamide in the presence of titanium(IV) ethoxide as a Lewis acid catalyst under inert atmosphere (argon or nitrogen).
  • The reaction is typically performed in anhydrous solvents such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
  • The sulfinimine formation proceeds with high stereoselectivity, setting the stage for subsequent nucleophilic addition.

Example Reaction Conditions:

Reagents Amounts Solvent Temperature Time Notes
Aldehyde (e.g., (S)-2-((tert-butyldimethylsilyl)oxy)propanal) 1 equiv Toluene or DCM RT Several hours Under inert atmosphere
(S)-2-methylpropane-2-sulfinamide 1.05 equiv Titanium(IV) ethoxide catalyst

Diastereoselective Addition of Grignard Reagent

  • The sulfinimine intermediate undergoes nucleophilic addition with allylmagnesium bromide or similar Grignard reagents.
  • The reaction is carried out at low temperatures (−78 °C) in dry ether solvents to maximize stereocontrol and minimize side reactions.
  • After addition, the reaction mixture is quenched carefully, typically with aqueous ammonium chloride or similar quenching agents.

Example Reaction Conditions:

Reagents Amounts Solvent Temperature Time Notes
Sulfinimine intermediate 1 equiv Toluene or Et2O −78 °C 2 h Slow addition of Grignard
Allylmagnesium bromide 1.5 equiv 1.0 M solution in Et2O
Quenching agent Excess Water or NH4Cl solution RT To terminate reaction

Protection of the Hydroxyl Group with TBDMS

  • The resultant amino alcohol is protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
  • The reaction is performed in dichloromethane at 0 °C to room temperature.
  • Workup involves aqueous washes and purification by silica gel chromatography.

Example Reaction Conditions:

Reagents Amounts Solvent Temperature Time Notes
Amino alcohol 1 equiv DCM 0 °C to RT Overnight Under inert atmosphere
TBDMS chloride 1.1 equiv Protects hydroxyl group
Triethylamine 1.2 equiv Base to scavenge HCl
4-(Dimethylamino)pyridine 5 mol % Catalyst

Representative Reaction Scheme

$$
\text{(S)-2-methylpropane-2-sulfinamide} + \text{(S)-2-((tert-butyldimethylsilyl)oxy)propanal} \xrightarrow[\text{Ti(OEt)_4}]{\text{Toluene, RT}} \text{Sulfinimine intermediate}
$$

$$
\text{Sulfinimine intermediate} + \text{Allylmagnesium bromide} \xrightarrow[-78^\circ C]{\text{Et}_2\text{O}} \text{Amino alcohol}
$$

$$
\text{Amino alcohol} + \text{TBDMSCl} \xrightarrow[\text{Et}_3\text{N}, \text{DMAP}]{\text{DCM}, 0^\circ C \to RT} \text{(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide}
$$

Analytical Data and Purity Confirmation

  • The final compound is characterized by NMR spectroscopy (¹H, ¹³C), confirming the TBDMS protection and sulfinamide stereochemistry.
  • Typical NMR signals include tert-butyl singlets (~0.85 ppm), methyl groups on sulfinamide (~1.2–1.3 ppm), and vinyl protons (~5–6 ppm).
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (305.55 g/mol).
  • Optical rotation measurements confirm enantiomeric purity.
  • Purification is typically achieved by flash chromatography on silica gel using mixtures of dichloromethane and methanol.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Key Notes
Sulfinimine formation Aldehyde + (S)-sulfinamide + Ti(OEt)₄, inert atmosphere, RT Formation of chiral sulfinimine Sets stereochemistry
Grignard addition Allylmagnesium bromide, −78 °C, dry Et₂O Diastereoselective nucleophilic addition Controls stereochemistry
TBDMS protection TBDMSCl, triethylamine, DMAP, DCM, 0 °C to RT Protects hydroxyl group Enables further synthetic steps
Purification Silica gel chromatography, 5% MeOH in DCM Isolates pure product Ensures high purity and yield

Research Findings and Literature Support

  • The use of (S)-2-methylpropane-2-sulfinamide as a chiral auxiliary is well documented for asymmetric synthesis, providing excellent stereocontrol in nucleophilic additions to sulfinimines.
  • The TBDMS group is a standard protecting group for alcohols, stable under a variety of reaction conditions and easily removed when necessary.
  • The low-temperature Grignard addition step is critical for achieving high diastereoselectivity and yield.
  • Reaction conditions such as inert atmosphere, dry solvents, and controlled temperature are essential to minimize side reactions and racemization.
  • These methods have been reported in peer-reviewed journals and patent literature, demonstrating reproducibility and scalability for synthetic applications.

Q & A

Q. What are the challenges in scaling synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Optimize solvent volume (e.g., 30 mL CH₂Cl₂ per 0.9 g substrate) and cooling rates (−78°C baths) for exothermic steps. Use inline FTIR to monitor reaction progress and prevent over-scaling-induced racemization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide
Reactant of Route 2
(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide

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